Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

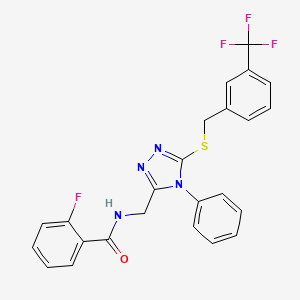

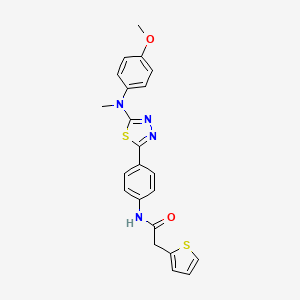

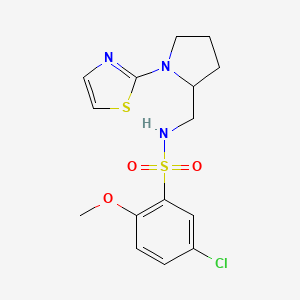

The compound “Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic molecule. It contains several functional groups including an ester (ethyl acetate), an amide (benzamide), and a thiadiazole ring. These functional groups could potentially give this compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. Attached to this ring would be a benzamide group and an ethyl acetate group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, ester, and thiadiazole functional groups. Each of these groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the amide and ester could potentially make this compound soluble in polar solvents .Aplicaciones Científicas De Investigación

Antitumor Activities

- Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate demonstrated significant inhibitory effects against SKOV-3 human tumor cell lines, suggesting potential use in cancer treatment (Almasirad et al., 2016).

Quality Control in Medicinal Chemistry

- Development of quality control methods for derivatives of 1,3,4-thiadiazole, such as Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, is crucial for their application in pharmaceuticals (Sych et al., 2018).

Glutaminase Inhibition

- Certain analogs of 1,3,4-thiadiazole have been studied for their role in inhibiting glutaminase, an enzyme implicated in cancer metabolism, suggesting possible therapeutic applications (Shukla et al., 2012).

Anti-inflammatory and Analgesic Agents

- 1,3,4-Thiadiazole derivatives have shown significant in vitro anti-inflammatory and analgesic activities, indicating their potential in treating inflammatory conditions and pain management (Shkair et al., 2016).

α-Glucosidase Inhibition

- Derivatives of 1,3,4-thiadiazole have been found to possess α-glucosidase inhibitory activity, which is relevant in the treatment of type 2 diabetes (Saeedi et al., 2020).

Antiviral and Antibacterial Activities

- Some benzothiazole derivatives with a 1,3,4-thiadiazole moiety have shown promising antiviral and antibacterial activities, offering potential applications in infection control (Tang et al., 2019).

Physicochemical Properties

- Understanding the physicochemical properties of 1,3,4-thiadiazole derivatives is essential for their development and application in various pharmaceutical formulations (Ol’khovich et al., 2017).

Antituberculosis Activity

- Some 1,3,4-thiadiazole derivatives have exhibited antituberculosis activity, making them candidates for tuberculosis treatment research (Foroumadi et al., 2001).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating signal transduction pathways .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Compounds with similar structures have been known to exert various biological effects

Action Environment

The action, efficacy, and stability of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules

Direcciones Futuras

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as how it interacts with other substances. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, or chemical synthesis .

Propiedades

IUPAC Name |

ethyl 2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSPZUDAOIAOFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-fluorobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2895324.png)

![5-Methyl-2-({1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2895326.png)

![(E)-ethyl 2-((E)-3-(furan-2-yl)allylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2895330.png)

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylacetamide](/img/structure/B2895333.png)